![molecular formula C23H23N3O3S2 B12129435 N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12129435.png)
N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
Compound X , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Large-scale production of Compound X involves optimizing the synthetic route for efficiency and yield.
- Industrial processes may employ continuous flow reactors or batch reactors.
Chemical Reactions Analysis
Reactivity::
- Compound X exhibits interesting reactivity due to its fused heterocyclic structure.
- Common reactions include:
Oxidation: Oxidation of the thienopyrimidine ring.
Reduction: Reduction of the carbonyl group.
Substitution: Nucleophilic substitution at the sulfur atom.
- Reagents and conditions vary depending on the desired transformation.
- Oxidation: Formation of sulfoxide or sulfone derivatives.
- Reduction: Formation of the corresponding amine.
- Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Dimethylphenyl Group : Enhances lipophilicity and biological activity.
- Furan and Thieno[2,3-d]pyrimidine Moieties : Known for their roles in various biological activities.
- Sulfanyl Linkage : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is C22H22N4O3S with a molecular weight of approximately 414.56 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The thieno[2,3-d]pyrimidine structure is particularly noted for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The presence of the furan ring enhances its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Case studies have reported efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
Anti-inflammatory Effects
In silico molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory responses, such as cyclooxygenases and lipoxygenases. This activity positions it as a potential therapeutic agent in treating inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Anticancer Activity : A study demonstrated that this compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
- Antimicrobial Effects : Research indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli strains.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X’s unique thienopyrimidine-furan scaffold distinguishes it from related compounds.
- Similar compounds include Compound Y) and Compound Z).
Biological Activity
N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential pharmacological applications. Its structural complexity suggests various biological activities, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O3S with a molecular weight of approximately 413.49 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro studies : Compounds with similar thieno-pyrimidine structures have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The thieno[2,3-d]pyrimidine derivatives have been evaluated for their anticancer potential:
- Cell Line Studies : Preliminary studies suggest that derivatives exhibit varying degrees of antiproliferative activity against cancer cell lines. For example, compounds tested in 2D cultures showed promising results with IC50 values indicating effective inhibition of cell growth .
Enzyme Inhibition
The compound is also hypothesized to act as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated strong AChE inhibitory activity, which is relevant for treating neurodegenerative diseases .
Case Study 1: Antibacterial Screening
A study synthesized several thieno-pyrimidine derivatives and evaluated their antibacterial efficacy. The most active compounds showed IC50 values ranging from 0.63 µM to 2.14 µM against Escherichia coli and Staphylococcus aureus, indicating a strong potential for development as antibacterial agents .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
Compound A | E. coli | 0.63 |
Compound B | S. aureus | 1.20 |
Compound C | B. subtilis | 1.85 |
Case Study 2: Anticancer Activity
In a separate study evaluating the antiproliferative effects on A549 lung cancer cells, derivatives similar to this compound showed IC50 values ranging from 8.78 µM to 19.94 µM across different assay formats .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | A549 | 8.78 |
Compound E | NCI-H358 | 11.27 |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : It is proposed that the compound induces apoptosis in cancer cells through modulation of signaling pathways.
Properties
Molecular Formula |
C23H23N3O3S2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-13-7-5-8-14(2)20(13)24-18(27)12-30-23-25-21-19(15(3)16(4)31-21)22(28)26(23)11-17-9-6-10-29-17/h5-10H,11-12H2,1-4H3,(H,24,27) |
InChI Key |
UISMEQLCPLBBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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